N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzo[d]thiazole core fused with a tetrahydrothieno[2,3-c]pyridine scaffold. Key structural elements include a benzyl group at the 6-position and a thiophen-2-yl acetamide moiety. This compound belongs to a broader class of benzothiazole derivatives, which are extensively studied for their pharmacological properties, including enzyme inhibition and anticancer activity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS3.ClH/c31-24(15-19-9-6-14-32-19)29-27-25(26-28-21-10-4-5-11-22(21)33-26)20-12-13-30(17-23(20)34-27)16-18-7-2-1-3-8-18;/h1-11,14H,12-13,15-17H2,(H,29,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOUXJAFGIBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity based on existing literature, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of 553.1 g/mol. Its structure features multiple heterocyclic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 553.1 g/mol |
| CAS Number | 1215543-98-8 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the activity of apurinic/apyrimidinic endonuclease (APE1), a crucial enzyme involved in DNA repair and cancer cell survival. Specifically, the compound showed low micromolar activity against purified APE1 and enhanced the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells .
The mechanism of action appears to involve the interaction with DNA and cellular membranes, leading to significant biological responses. The compound’s ability to potentiate the effects of other chemotherapeutics suggests that it may disrupt DNA repair processes in cancer cells, making them more susceptible to treatment .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the structure can significantly affect biological activity. For instance, compounds with similar thieno[2,3-c]pyridine structures have shown varying degrees of anticancer and antibacterial activities. The presence of specific functional groups is crucial for maintaining efficacy against targets like APE1 .
Case Studies
- Inhibition of APE1 : In a focused study on APE1 inhibitors, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) showed effective inhibition comparable to lead compounds in the same class. This was evidenced by a hyper-accumulation of apurinic sites in treated cells .
- Cytotoxicity Enhancement : Another study demonstrated that when combined with MMS or TMZ, this compound significantly increased cytotoxicity in cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A shares structural homology with several benzothiazole-tetrahydrothienopyridine hybrids, differing primarily in substituents at the 6-position and acetamide side chains. Below is a comparative analysis:
Key Observations :
- However, this may reduce aqueous solubility .
- These differences likely influence target selectivity and potency .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability. However, the benzyl group may reduce solubility compared to methyl/ethyl analogs .
- Predicted ADME : Computational models (e.g., preADMET) applied to analogs suggest moderate intestinal absorption and cytochrome P450 interactions, necessitating experimental validation for Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
